molecular formula C19H27ClN4O2S B11113265 1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B11113265
M. Wt: 411.0 g/mol
InChI Key: RIAHUYTXKROBNQ-UHFFFAOYSA-N
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Description

1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a complex organic compound characterized by its unique structural components This compound features a sulfonyl group attached to a chlorinated methylphenyl ring and a piperazine ring substituted with an ethyl-dimethyl-pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the Chlorinated Methylphenyl Sulfonyl Intermediate: This step involves the chlorination of a methylphenyl compound followed by sulfonylation.

    Synthesis of the Pyrazolyl Intermediate: This involves the alkylation of a pyrazole ring with ethyl and dimethyl groups.

    Coupling Reaction: The final step is the coupling of the two intermediates under specific reaction conditions, often involving a base and a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The chlorinated methylphenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving sulfonyl and pyrazolyl groups.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazolyl group may also play a role in binding to specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to its combination of a sulfonyl group with a chlorinated methylphenyl ring and a pyrazolyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C19H27ClN4O2S

Molecular Weight

411.0 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperazine

InChI

InChI=1S/C19H27ClN4O2S/c1-5-24-16(4)17(15(3)21-24)13-22-9-11-23(12-10-22)27(25,26)19-8-6-7-18(20)14(19)2/h6-8H,5,9-13H2,1-4H3

InChI Key

RIAHUYTXKROBNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C)C

Origin of Product

United States

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